3-phenoxybenzenesulfonyl Chloride

Physicochemical characterization Solid-state properties Handling and storage

Sourcing isomerically pure meta-substituted sulfonyl chlorides is critical when substitution pattern determines biological activity or polymer architecture. • 3-Phenoxy (meta) substitution ensures correct geometry for PERK kinase inhibitor SAR and polyarylsulfone backbone-the para isomer yields divergent outcomes. • Supplied at ≥95% purity; low-melting solid (mp 36°C) for straightforward handling. • Available from stock with batch-specific QC (NMR, HPLC) for procurement reliability.

Molecular Formula C12H9ClO3S
Molecular Weight 268.72 g/mol
CAS No. 252873-46-4
Cat. No. B1362063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenoxybenzenesulfonyl Chloride
CAS252873-46-4
Molecular FormulaC12H9ClO3S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H9ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H
InChIKeyJXJUPXKGJUPDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxybenzenesulfonyl Chloride: Identity and Class


3-Phenoxybenzenesulfonyl chloride (CAS 252873-46-4) is a meta-substituted aryl sulfonyl chloride building block with the molecular formula C₁₂H₉ClO₃S and a molecular weight of 268.72 g/mol . It is a low-melting solid (36 °C) supplied typically at ≥95% purity, and is utilized as an electrophilic sulfonylating agent in the synthesis of sulfonamides, sulfonate esters, and specialty polymers . The compound belongs to the phenoxybenzenesulfonyl chloride family, whose members—differentiated by the position of the phenoxy substituent (ortho, meta, para)—exhibit distinct physicochemical and reactivity profiles that preclude generic interchangeability in research and industrial workflows [1].

Why 3-Phenoxybenzenesulfonyl Chloride Cannot Be Substituted


The position of the phenoxy substituent on the benzene ring directly governs the electronic environment of the sulfonyl chloride group, the compound's solid-state properties, and the regiochemical outcome of subsequent derivatization reactions. The 3-phenoxy (meta) isomer exhibits a melting point of 36 °C, compared to 41–45 °C for the 4-phenoxy (para) isomer and 13–15 °C for parent benzenesulfonyl chloride . These differences affect handling, storage, and formulation. Furthermore, the meta-substitution pattern directs electrophilic aromatic substitution and cross-coupling reactions to different positions on the ring compared to the para isomer, yielding constitutionally distinct final products [1]. In polymer chemistry, patent literature explicitly teaches the use of 3-phenoxybenzenesulfonyl chloride—rather than its para analog—for the polycondensation synthesis of specific polyarylsulfones, indicating that the meta connectivity is structurally required for the targeted polymer architecture [2]. Generic substitution within the phenoxybenzenesulfonyl chloride class without experimental verification therefore risks producing different chemical entities, altered polymer backbone geometry, or divergent biological activity in derived sulfonamide libraries.

Differentiation Evidence vs. Closest Analogs


Lower Melting Point vs. 4-Phenoxy Isomer

The 3-phenoxybenzenesulfonyl chloride exhibits a melting point of 36 °C, which is 5–9 °C lower than that reported for its para isomer, 4-phenoxybenzenesulfonyl chloride (41–45 °C) . The unsubstituted parent compound, benzenesulfonyl chloride, is a liquid at ambient temperature with a melting point of 13–15 °C . This melting point depression in the meta isomer, relative to the para isomer, reflects differences in crystal packing efficiency arising from the non-linear geometry of the meta-phenoxy substitution.

Physicochemical characterization Solid-state properties Handling and storage

Meta-Specific Polyarylsulfone Synthesis

United States Patent US3832331 explicitly claims polyarylsulfones obtained by polycondensation of 3-phenoxybenzenesulfonyl chloride, alone or with other aromatic sulfonyl chlorides [1]. The meta connectivity of the sulfonyl chloride group relative to the phenoxy linkage is structurally required to achieve the repeating unit geometry specified in the patent. In contrast, patents describing aromatic ketone-sulfone copolymers utilize the para isomer, p-phenoxybenzenesulfonyl chloride, as a monomer [2], demonstrating that the choice of regioisomer is not interchangeable but rather dictates the polymer backbone architecture and resulting material properties.

Polymer chemistry Polyarylsulfones Polycondensation Meta-vs-para connectivity

Complex Multi-Step Synthesis for Meta Isomer

A 2021 Chinese patent (CN113563235A) discloses a dedicated multi-step synthesis of 3-(halogenated phenoxy)benzenesulfonyl chloride derivatives, employing an Ullmann coupling of p-halogenoiodobenzene with m-hydroxyaniline, followed by diazotization, benzyl thiolation, and oxidative chlorination [1]. This stands in contrast to the 4-phenoxy isomer, which can be obtained via direct chlorosulfonation of diphenyl ether with chlorosulfonic acid as described in the classical literature [2]. The meta isomer thus requires a lengthier, more specialized synthetic sequence, which has implications for commercial availability, cost, and lead time.

Synthetic methodology Regioselective synthesis Ullmann coupling Meta-substitution

Medicinal Chemistry Divergence by Regioisomer

In the matrix metalloproteinase (MMP) inhibitor field, two independent research programs have employed different phenoxybenzenesulfonyl regioisomers. Zhang et al. (2018) incorporated the 3-phenoxybenzenesulfonyl group as the N-substituent on benzofuroxan-based pyrrolidine hydroxamates, generating hybrid MMP inhibitors with nitric oxide-releasing activity [1]. Separately, Mao et al. (2020) designed a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as MMP-2 and MMP-9 inhibitors, with compounds 4a, 4e, and 4i showing the most potent activity in that series [2]. While no direct head-to-head comparison of the two regioisomeric sulfonamide series exists, the selection of meta vs. para substitution reflects different structure-activity relationship (SAR) hypotheses and leads to constitutionally distinct final compounds with non-interchangeable biological profiles.

Matrix metalloproteinase inhibitors Kinase inhibitors Sulfonamide drug discovery Scaffold differentiation

Hydrolytic Stability Differences

Cremlyn and Montgomery (1982) reported that diphenyl ether sulfonyl chlorides, specifically the 3-sulfonyl chloride (compound 25) and a related derivative (compound 26), were 'very susceptible to hydrolysis, especially (26) which probably accounts for the low yield obtained (31%)' [1]. This observation indicates that positional isomerism and additional ring substitution affect the hydrolytic lability of phenoxybenzenesulfonyl chlorides. While the study did not directly compare the 3-phenoxy and 4-phenoxy isomers under identical conditions, the data establish that hydrolytic stability is not uniform across this compound class and that the meta-substituted variant requires careful moisture exclusion during storage and use.

Hydrolytic stability Storage conditions Reactivity Diphenyl ether sulfonyl chlorides

Applications of 3-Phenoxybenzenesulfonyl Chloride


Sulfonamide Kinase Inhibitor Libraries

3-Phenoxybenzenesulfonyl chloride serves as the key sulfonylating agent for constructing N-(substituted-phenyl)-sulfonamide derivatives explored as PERK kinase inhibitors for anticancer and neurodegenerative disease applications [1]. The meta-phenoxy substitution pattern introduces a diphenyl ether moiety at the 3-position of the benzenesulfonamide core, creating a geometry distinct from para-substituted analogs. Researchers procuring this building block are typically engaged in kinase inhibitor medicinal chemistry programs where the meta connectivity is a deliberate design element for probing PERK kinase ATP-binding site interactions.

Specialty Polyarylsulfone Monomer

As taught in US Patent US3832331, 3-phenoxybenzenesulfonyl chloride undergoes polycondensation—alone or with co-monomers—to yield polyarylsulfones containing the characteristic meta-phenoxysulfonyl repeating unit [2]. This application is specific to the 3-phenoxy isomer; the para isomer cannot replicate the same polymer backbone geometry. Industrial polymer chemists and materials scientists procuring this compound are developing high-performance thermoplastics where the meta linkage imparts targeted thermal and mechanical properties.

MMP Inhibitor-NO Donor Hybrids

Zhang et al. (2018) demonstrated the use of 3-phenoxybenzenesulfonyl chloride to install the 3-phenoxybenzenesulfonyl substituent on benzofuroxan-pyrrolidine hydroxamate scaffolds, generating dual-action MMP inhibitors capable of nitric oxide release [3]. This application leverages the specific meta-phenoxy substitution as a structural element contributing to the overall pharmacological profile. Researchers in the MMP inhibitor field requiring this exact substitution pattern must source the 3-isomer rather than the 2- or 4-isomer.

Agrochemical Intermediate

The broader class of phenoxybenzenesulfonyl chlorides has been investigated for herbicidal, algicidal, and antibacterial applications [4]. While specific quantitative activity data for the 3-phenoxy derivatives remain limited in the open literature, patents from Bayer AG disclose phenoxyphenylsulfonyl compounds as herbicides and plant growth regulators [5]. The 3-phenoxybenzenesulfonyl chloride serves as the synthetic entry point to this class of agrochemical candidates, and procurement by agrochemical R&D groups is driven by the need for regiospecific meta-substituted intermediates.

Technical Documentation Hub

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